

physical and chemical properties of Pentafluoropropionamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentafluoropropionamide**

Cat. No.: **B1346557**

[Get Quote](#)

Pentafluoropropionamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoropropionamide (PFPAm), a fluorinated amide with the chemical formula $C_3H_2F_5NO$, is a versatile building block in organic synthesis and a valuable tool in analytical chemistry.^[1] Its unique properties, derived from the presence of a pentafluoroethyl group, make it a reagent of interest in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a detailed overview of the physical and chemical properties of **Pentafluoropropionamide**, its applications, and relevant experimental protocols.

Physical and Chemical Properties

Pentafluoropropionamide is a white to almost white crystalline solid at room temperature.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Pentafluoropropionamide**

Property	Value	Reference
Molecular Formula	$C_3H_2F_5NO$	[1]
Molecular Weight	163.05 g/mol	[3]
CAS Number	354-76-7	[1]
Appearance	Solid Crystalline	[2]
Melting Point	86 - 91 °C	[2]
Boiling Point	No information available	[2]
Density	No data available	
Solubility	Soluble in water	[2]
pKa	No data available	

Spectral Data

Detailed spectral data is essential for the identification and characterization of **Pentafluoropropionamide**. While complete spectral data with peak assignments are not readily available in the public domain, general characteristics can be inferred from the structure and related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Pentafluoropropionamide** is expected to be simple, showing a broad singlet for the two amide protons (-NH₂). The chemical shift of these protons can be concentration and solvent dependent. Due to the absence of adjacent protons, no splitting is anticipated for the amide signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three distinct carbon signals corresponding to the carbonyl carbon (C=O), the α -carbon (-CF₂-), and the β -carbon (-CF₃). The carbonyl carbon will appear significantly downfield. The carbons attached to fluorine will exhibit splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of **Pentafluoropropionamide** is expected to show characteristic absorption bands for the amide functional group. Key expected peaks are:

- N-H stretching: Two bands in the region of 3400-3200 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amide.[4][5]
- C=O stretching (Amide I band): A strong absorption in the region of 1690-1630 cm^{-1} .[4][5]
- N-H bending (Amide II band): An absorption around 1650-1550 cm^{-1} .
- C-F stretching: Strong absorptions in the region of 1300-1000 cm^{-1} .

Mass Spectrometry

In electron ionization mass spectrometry, the molecular ion peak (M^+) at m/z 163 should be observable.[6][7][8] Common fragmentation patterns for amides include the loss of the amino group (-NH₂) and cleavage of the C-C bond adjacent to the carbonyl group. The presence of the pentafluoroethyl group will lead to characteristic fragments containing fluorine.

Chemical Reactivity and Applications

Pentafluoropropionamide's chemical reactivity is centered around the amide functional group and the electron-withdrawing nature of the pentafluoroethyl group. It serves as a valuable reagent in several applications:

- Derivatizing Agent for Gas Chromatography (GC): **Pentafluoropropionamide** can be used to derivatize polar compounds containing primary and secondary amines, as well as hydroxyl groups, to increase their volatility and thermal stability for GC analysis. The resulting pentafluoropropionyl derivatives are highly electronegative, making them particularly suitable for sensitive detection by electron capture detectors (ECD).[9][10]
- Fluorinated Building Block: The pentafluoroethyl moiety can be incorporated into larger molecules to modify their physical, chemical, and biological properties. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where fluorination can enhance metabolic stability, lipophilicity, and binding affinity.

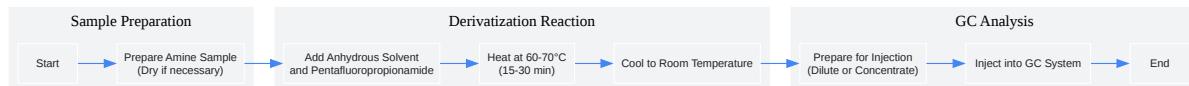
Experimental Protocols

General Protocol for the Derivatization of Primary Amines for GC Analysis

This protocol is adapted from established methods for derivatization using related pentafluorinated reagents.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To convert a primary amine into its more volatile and GC-amenable N-pentafluoropropionyl derivative.

Materials:


- Primary amine sample
- **Pentafluoropropionamide**
- Anhydrous aprotic solvent (e.g., ethyl acetate, toluene)
- Heating block or oven
- Reaction vials with screw caps
- Gas chromatograph with a suitable detector (e.g., FID or ECD)

Procedure:

- Sample Preparation: Accurately weigh a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample. Then, add a molar excess of **Pentafluoropropionamide**.
- Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes in a heating block or oven.
- Cooling: Allow the vial to cool to room temperature.

- Sample Preparation for GC: Depending on the concentration, the reaction mixture may be directly injected into the GC system, or the excess reagent and solvent may be evaporated, and the residue redissolved in a suitable solvent before injection.

Logical Workflow for Amine Derivatization:

[Click to download full resolution via product page](#)

Caption: Workflow for the derivatization of primary amines using **Pentafluoropropionamide** for GC analysis.

Safety and Handling

Pentafluoropropionamide is classified as a hazardous substance.[2][3] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[14][15][16][17]

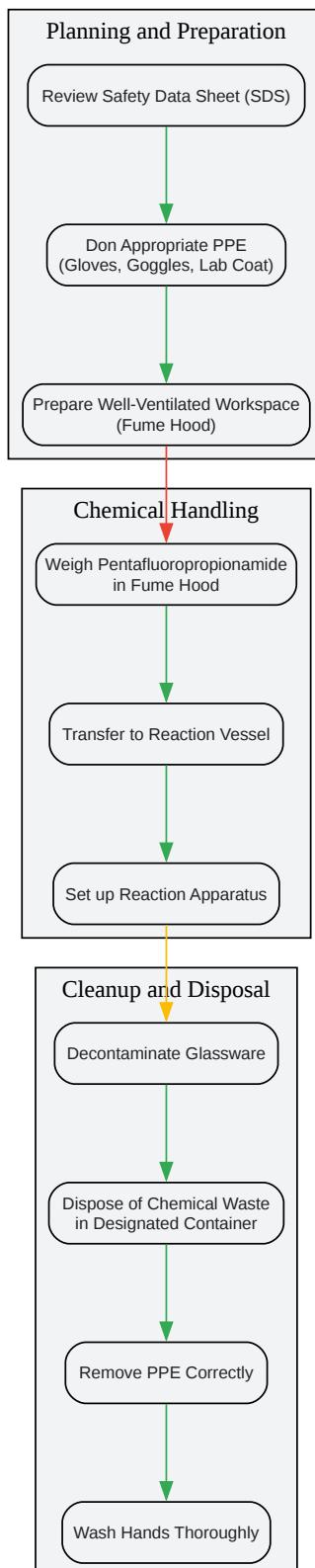
Hazard Classifications:

- Skin Irritant (Category 2)[2]
- Eye Irritant (Category 2)[2]
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[2]

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses with side-shields or chemical goggles.
- Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

- Skin and Body Protection: Laboratory coat and appropriate protective clothing.


First Aid Measures:

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
- In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops and persists.
- If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
- If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Workflow for Safe Handling:

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe handling of **Pentafluoropropionamide** in a laboratory setting.

Conclusion

Pentafluoropropionamide is a valuable chemical with important applications in analytical chemistry and as a synthetic building block. While some of its physical properties are not yet fully characterized in publicly available literature, its utility, particularly as a derivatizing agent, is well-established through analogy with related compounds. Adherence to strict safety protocols is mandatory when handling this compound. Further research to fully elucidate its physical properties and explore its reactivity will undoubtedly expand its applications in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pentafluoropropionamide [webbook.nist.gov]
- 2. fishersci.es [fishersci.es]
- 3. Propanamide, 2,2,3,3,3-pentafluoro- | C3H2F5NO | CID 67722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scienceready.com.au [scienceready.com.au]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column

Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- To cite this document: BenchChem. [physical and chemical properties of Pentafluoropropionamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346557#physical-and-chemical-properties-of-pentafluoropropionamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com